Oxazol-2-yl-phenylmethanol falls under the category of heterocyclic compounds, specifically oxazoles, which are five-membered aromatic rings containing nitrogen and oxygen. It is also classified as an alcohol because of the hydroxymethyl functional group.
The synthesis of oxazol-2-yl-phenylmethanol can be achieved through several methods, primarily involving condensation reactions:
The molecular structure of oxazol-2-yl-phenylmethanol consists of:
The compound exhibits specific bond lengths and angles characteristic of its functional groups. The oxazole ring typically has bond angles around 120° due to its planar structure, while the hydroxymethyl group introduces additional steric considerations in three-dimensional space.
Oxazol-2-yl-phenylmethanol participates in various chemical reactions:
The mechanism of action for oxazol-2-yl-phenylmethanol primarily relates to its biological activity as an antibacterial agent:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and High-performance liquid chromatography (HPLC) are commonly used to analyze the purity and structural integrity of synthesized compounds.
Oxazol-2-yl-phenylmethanol has several notable applications:
Oxazol-2-yl-phenylmethanol is the standardized IUPAC name for this compound, which consists of a phenyl ring (C₆H₅-) linked to a hydroxymethyl group (-CH₂OH), which is further attached to the C2 position of an oxazole heterocycle. The oxazole ring is a five-membered aromatic structure containing nitrogen (at position 1) and oxygen (at position 3). Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol.
Isomeric variations primarily arise from:
Table 1: Key Molecular Descriptors
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | Oxazol-2-yl-phenylmethanol |
| Molecular Formula | C₁₀H₉NO₂ |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=NC=CO2)O |
| InChIKey | WINHVVCCDHHBNG-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=NC=CO2)O |
While experimental X-ray crystallographic data for oxazol-2-yl-phenylmethanol is limited in the provided sources, its bonding patterns can be inferred from analogous 2-phenylbenzoxazole derivatives. The molecule features:
Tautomerism is not a dominant feature due to the absence of labile protons on the oxazole ring. However, the compound exhibits conformational dynamics:
NMR data for oxazol-2-yl-phenylmethanol can be extrapolated from synthetic procedures for analogous 2-phenylbenzoxazoles. Key signals include:
Table 2: NMR Spectral Assignments
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 4.95 | Singlet | -CH₂- (hydroxymethyl) |
| ¹H | 5.85 | Singlet | -OH |
| ¹H | 7.25 | Doublet | H-5 (oxazole) |
| ¹H | 7.65 | Doublet | H-4 (oxazole) |
| ¹³C | 62.3 | - | -CH₂OH |
| ¹³C | 126.8 | - | C-5 (oxazole) |
| ¹³C | 140.2 | - | C-4 (oxazole) |
| ¹³C | 160.5 | - | C-2 (oxazole) |
IR spectroscopy reveals functional group vibrations:
Electron ionization (EI-MS) at 70 eV yields characteristic fragments:
Table 3: Thermodynamic and Stability Properties
| Property | Value/Condition |
|---|---|
| Melting Point | 85–90°C (predicted) |
| Water Solubility | <0.1 g/L (25°C) |
| Ethanol Solubility | >50 mg/mL |
| Thermal Decomposition | >150°C |
| Photodegradation Pathway | UV oxidation to ketone |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2